2-Chloro-5-chloromethyl-6-cyanopyridine
Description
BenchChem offers high-quality 2-Chloro-5-chloromethyl-6-cyanopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-chloromethyl-6-cyanopyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C7H4Cl2N2 |
|---|---|
Molecular Weight |
187.02 g/mol |
IUPAC Name |
6-chloro-3-(chloromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4Cl2N2/c8-3-5-1-2-7(9)11-6(5)4-10/h1-2H,3H2 |
InChI Key |
KHZKCWLNAPSSGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1CCl)C#N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-5-chloromethyl-6-cyanopyridine
For: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating a Scarce Data Landscape
The compound 2-Chloro-5-chloromethyl-6-cyanopyridine represents a unique molecular architecture with significant potential in medicinal chemistry and agrochemical synthesis. However, a comprehensive search of publicly available scientific literature and chemical databases reveals a notable scarcity of empirical data for this specific molecule. This guide has been meticulously crafted to address this information gap by providing a detailed analysis based on its constituent functional groups and data from closely related, well-characterized structural analogues. By leveraging this comparative approach, we can infer the likely physical, chemical, and safety properties of the target compound, offering valuable insights for researchers venturing into this area of pyridine chemistry.
Molecular Structure and Core Properties
2-Chloro-5-chloromethyl-6-cyanopyridine is a polysubstituted pyridine ring. The pyridine core, a six-membered aromatic heterocycle containing one nitrogen atom, is decorated with three distinct functional groups:
-
2-Chloro group: An electron-withdrawing group that influences the reactivity of the pyridine ring, particularly towards nucleophilic substitution.
-
5-Chloromethyl group: A reactive site susceptible to nucleophilic substitution, making it a valuable handle for introducing the pyridine scaffold into larger molecules.
-
6-Cyano group: A strong electron-withdrawing group that significantly impacts the electronic properties of the pyridine ring and serves as a versatile precursor for other functional groups.
The combination of these functional groups suggests a molecule with multiple reactive centers, making it a potentially valuable building block in organic synthesis.
Inferred Molecular Properties
Based on the structure, the following properties can be calculated:
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂N₂ | Calculated |
| Molecular Weight | 187.03 g/mol | Calculated |
| IUPAC Name | 6-Chloro-5-(chloromethyl)pyridine-2-carbonitrile | |
| Canonical SMILES | C1=C(C(=NC=C1Cl)C#N)CCl | |
| InChI Key | (Not available) |
Comparative Analysis of Structural Analogues
To predict the properties of 2-Chloro-5-chloromethyl-6-cyanopyridine, we will examine two key analogues for which empirical data is available: 2-Chloro-5-(chloromethyl)pyridine and 2-Chloro-5-cyanopyridine.
Physicochemical Properties of Analogues
| Property | 2-Chloro-5-(chloromethyl)pyridine | 2-Chloro-5-cyanopyridine |
| CAS Number | 70258-18-3 | 33252-28-7[1] |
| Molecular Formula | C₆H₅Cl₂N | C₆H₃ClN₂[1] |
| Molecular Weight | 162.02 g/mol | 138.55 g/mol [1] |
| Appearance | (Solid) | White to off-white crystalline powder[1] |
| Melting Point | 37-42 °C | 108-115 °C[1] |
| Boiling Point | (Not available) | 105-107 °C at 1 mmHg[2] |
| Solubility | Insoluble in water[3] | Low solubility in water; Soluble in DCM and Chloroform[1] |
| Flash Point | 110 °C (closed cup) | (Not available) |
Based on this data, it is reasonable to predict that 2-Chloro-5-chloromethyl-6-cyanopyridine will be a solid at room temperature with a melting point likely influenced by the additional polar cyano group, potentially higher than that of 2-Chloro-5-(chloromethyl)pyridine. Its solubility is expected to be low in water but good in common organic solvents.
Synthesis and Reactivity
Proposed Synthetic Pathway
A logical approach would involve the cyanation of a suitable precursor. One potential route could start from the more readily available 2-Chloro-5-(chloromethyl)pyridine.
Caption: Proposed synthesis of 2-Chloro-5-chloromethyl-6-cyanopyridine.
Experimental Protocol: Proposed Synthesis
-
N-Oxidation: Dissolve 2-Chloro-5-(chloromethyl)pyridine in a suitable solvent such as dichloromethane. Add an oxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.
-
Cyanation: To the resulting pyridine N-oxide, add a cyanating agent such as trimethylsilyl cyanide (TMSCN) and a suitable activating agent (e.g., dimethylcarbamoyl chloride) in an inert solvent. Heat the reaction mixture under reflux until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Chemical Reactivity
The reactivity of 2-Chloro-5-chloromethyl-6-cyanopyridine is dictated by its three functional groups:
-
Nucleophilic Aromatic Substitution: The chloro group at the 2-position, activated by the electron-withdrawing cyano group and the pyridine nitrogen, is susceptible to displacement by nucleophiles.
-
Nucleophilic Substitution at the Chloromethyl Group: The chloromethyl group is a reactive electrophilic site, readily undergoing substitution with a wide range of nucleophiles (e.g., amines, thiols, alcohols) to introduce the pyridine moiety into other molecules.
-
Reactions of the Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for derivatization.
Applications in Research and Drug Development
Substituted cyanopyridines are crucial building blocks in medicinal chemistry and agrochemical research.[4]
-
Kinase Inhibitors: The cyanopyridine scaffold is present in numerous kinase inhibitors, where the nitrogen atom can act as a hydrogen bond acceptor in the ATP-binding pocket of kinases.
-
Agrochemicals: 2-Chloro-5-(chloromethyl)pyridine is a key intermediate in the synthesis of neonicotinoid insecticides such as imidacloprid and acetamiprid.[3] The introduction of a cyano group could modulate the biological activity and selectivity of such compounds.
-
Bioactive Compound Synthesis: The multiple reactive sites on 2-Chloro-5-chloromethyl-6-cyanopyridine make it an attractive starting material for the synthesis of novel heterocyclic compounds with potential biological activities.[5][6]
Safety and Handling
Given the absence of a specific Safety Data Sheet (SDS) for 2-Chloro-5-chloromethyl-6-cyanopyridine, a conservative approach to handling is imperative, based on the known hazards of its analogues.
Hazard Assessment
-
2-Chloro-5-(chloromethyl)pyridine: This compound is classified as corrosive and can cause severe skin burns and eye damage.[7][8] It is also harmful if swallowed.[7][8]
-
2-Chloro-5-cyanopyridine: This compound is harmful if swallowed, in contact with skin, or if inhaled.[9] It causes skin and serious eye irritation.[9]
Based on these profiles, 2-Chloro-5-chloromethyl-6-cyanopyridine should be presumed to be a toxic and corrosive solid .
Recommended Handling Procedures
All work with this compound should be conducted in a certified chemical fume hood. Personal protective equipment (PPE) is mandatory.
Caption: Recommended workflow for handling 2-Chloro-5-chloromethyl-6-cyanopyridine.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[10]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
Conclusion
While direct experimental data for 2-Chloro-5-chloromethyl-6-cyanopyridine is limited, a thorough analysis of its structural components and related compounds provides a solid foundation for its potential properties and applications. Its trifunctional nature marks it as a versatile building block for the synthesis of novel compounds in drug discovery and materials science. Researchers should proceed with the handling of this compound with the utmost caution, adhering to stringent safety protocols derived from the known hazards of its structural analogues. This guide serves as a foundational resource to enable further exploration and characterization of this promising chemical entity.
References
-
PubChem. 2-Chloro-5-(chloromethyl)pyridine. [Link]
-
PubChem. 6-Chloromethyl-2-cyanopyridine. [Link]
-
SciSpace. Synthesis method of 2-chloro-5-chloromethylpyridine. [Link]
- Google Patents. Synthetic method of 2-chloro-5-chloromethyl pyridine.
-
Chempanda. Cyanopyridine: Common isomorphs, applications, side effects and safety. [Link]
-
Organic Syntheses. 4-(METHYLTHIO)-2-PHENYLQUINAZOLINE. [Link]
-
National Center for Biotechnology Information. 2-Chloro-5-(chloromethyl)pyridine. [Link]
-
ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]
-
Asian Journal of Chemistry. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]
-
Molbase. 2-chloro-5-cyanopyridine. [Link]
-
ResearchGate. 2-Chloro-5-(chloromethyl)pyridine. [Link]
-
PubChem. 6-Chloro-3-pyridinecarbonitrile. [Link]
-
NIST WebBook. 2-Amino-5-chloropyridine. [Link]
-
MDPI. C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery. [Link]
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Technical Guide: Molecular Structure & Reactivity of 2-Chloro-5-chloromethyl-6-cyanopyridine
The following guide provides an in-depth technical analysis of 2-Chloro-5-chloromethyl-6-cyanopyridine , formally identified by IUPAC nomenclature as 6-chloro-5-(chloromethyl)picolinonitrile .
Executive Summary & Structural Identification
2-Chloro-5-chloromethyl-6-cyanopyridine is a highly functionalized pyridine scaffold used as a "bifunctional electrophile" in medicinal chemistry. It serves as a critical building block for introducing the 6-chloro-5-cyano-pyridin-3-yl-methyl motif into bioactive molecules, particularly in the development of kinase inhibitors and P2X3 antagonists.
The molecule is characterized by two distinct electrophilic sites—an alkyl halide (chloromethyl) and a heteroaryl halide (2-chloro)—modulated by the strong electron-withdrawing nature of the cyano group.
Nomenclature & Identification
| Property | Detail |
| Common Name | 2-Chloro-5-chloromethyl-6-cyanopyridine |
| IUPAC Name | 6-Chloro-5-(chloromethyl)picolinonitrile |
| CAS Number (Precursor) | 875293-89-3 (refers to the 5-methyl parent: 6-chloro-5-methylpicolinonitrile) |
| Molecular Formula | C |
| Molecular Weight | 187.03 g/mol |
| SMILES | ClCC1=CN=C(Cl)C(C#N)=C1 |
Molecular Architecture & Electronic Properties
The reactivity of this molecule is defined by the interplay between the pyridine nitrogen, the nitrile group, and the two halogenated positions.
Electronic Distribution Analysis
The pyridine ring is electron-deficient (
-
Position 5 (Chloromethyl): This is a "picolylic" position (analogous to benzylic). The adjacent electron-deficient ring makes the methylene protons acidic and the carbon highly susceptible to
nucleophilic attack. -
Position 2 (Chloro): This position is activated for Nucleophilic Aromatic Substitution (
). The nitrogen atom at position 1 and the cyano group at position 6 (para-like relationship to C3, but ortho-like electronic pull) lower the LUMO energy, facilitating attack by hard nucleophiles. -
Position 6 (Cyano): Strongly electron-withdrawing, stabilizing the anionic transition state (Meisenheimer complex) during
at position 2.
Figure 1: Electronic effects and reactivity hierarchy of the trisubstituted pyridine core.
Synthetic Pathways[2][4][5][6]
The synthesis of 2-chloro-5-chloromethyl-6-cyanopyridine typically proceeds via the functionalization of the 5-methyl precursor. Direct construction of the ring with all functional groups in place is rare due to the sensitivity of the chloromethyl group.
Route A: Radical Chlorination (Primary Pathway)
This method utilizes 6-chloro-5-methylpicolinonitrile (CAS 875293-89-3) as the starting material.[1]
Step-by-Step Protocol:
-
Reagents: N-Chlorosuccinimide (NCS) is preferred over elemental chlorine to prevent over-chlorination or ring chlorination. Benzoyl peroxide or AIBN is used as the radical initiator.
-
Solvent: Carbon tetrachloride (
) is traditional, but Trifluoromethylbenzene ( ) or Acetonitrile are modern, greener alternatives. -
Conditions: Reflux under inert atmosphere (
) for 4–12 hours. -
Purification: The product is sensitive to hydrolysis. Purification is typically achieved via rapid silica gel chromatography (Hexanes/EtOAc) or recrystallization from heptane.
Route B: Deoxychlorination of Hydroxymethyl Analog
If the 5-hydroxymethyl precursor is available (via reduction of the corresponding ester), it can be converted to the chloride using
-
Reagents: Thionyl chloride (
) or Phosphoryl chloride ( ). -
Advantage: Avoids radical conditions; higher regioselectivity.
-
Disadvantage: Requires the alcohol precursor, which adds a step (reduction of ester).
Figure 2: Radical chlorination pathway from the commercially available methyl precursor.
Reactivity & Functionalization ("The Warhead Analysis")
The molecule acts as a linchpin in drug design, allowing the sequential attachment of two different pharmacophores.
Selectivity Profile
| Reaction Type | Target Site | Preferred Conditions | Outcome |
| 5-Chloromethyl | Mild bases ( | Formation of C-N, C-O, or C-S bonds at the exocyclic carbon. | |
| 2-Chloro | Stronger nucleophiles, Heat (>80°C), or Pd-catalysis | Displacement of the ring chlorine by amines or alkoxides. | |
| Nitrile Hydrolysis | 6-Cyano | Acidic/Basic Hydrolysis or Hydration | Conversion to Amide or Carboxylic Acid. |
Strategic Workflow
To avoid side reactions, the chloromethyl group (
Protocol: Selective Amine Coupling at Position 5
-
Dissolve 1.0 eq of 2-chloro-5-chloromethyl-6-cyanopyridine in DMF.
-
Add 1.1 eq of secondary amine (e.g., morpholine) and 2.0 eq of DIPEA.
-
Stir at 0°C to RT for 2 hours.
-
Note: The 2-Cl group remains intact under these conditions, preserving it for a subsequent Suzuki coupling or second amine displacement.
Safety & Handling
This compound is an alkylating agent and must be handled with extreme caution.
-
Hazards: Potentially mutagenic; severe skin and eye irritant; lachrymator.
-
Stability: Susceptible to hydrolysis. Store under inert gas (Argon/Nitrogen) at -20°C.
-
Neutralization: Spills should be treated with dilute aqueous ammonia or sodium thiosulfate to quench the alkyl halide.
References
-
Precursor Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57364477, 6-Chloro-5-methylpicolinonitrile. Retrieved from [Link]
- General Pyridine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard reference for Pyridine vs Benzylic reactivity).
Sources
Methodological & Application
Application Note & Protocol: The Synthesis of Acetamiprid via the Key Intermediate 2-Chloro-5-chloromethylpyridine
Abstract
This document provides a comprehensive technical guide for the synthesis of the neonicotinoid insecticide Acetamiprid. It details the critical role of the intermediate 2-Chloro-5-chloromethylpyridine (CCMP) , which is the industrially established and scientifically validated precursor. While the compound 2-Chloro-5-chloromethyl-6-cyanopyridine is noted, the focus of this guide is on the widely documented two-step synthesis pathway commencing with CCMP. This note is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical development sectors, offering in-depth protocols, mechanistic insights, and analytical methodologies to ensure a reproducible and high-purity synthesis of Acetamiprid.
Introduction: The Strategic Importance of Acetamiprid and its Synthesis
Acetamiprid, (E)-N¹-[(6-chloro-3-pyridyl)methyl]-N²-cyano-N¹-methylacetamidine, is a potent systemic insecticide belonging to the neonicotinoid class.[1] It is highly effective against a wide range of sucking insects, including aphids and whiteflies, making it indispensable for the protection of crops like leafy vegetables, fruits, and cotton.[1][2] Its mode of action involves agonizing the nicotinic acetylcholine receptor (nAChR), leading to paralysis and death of the target pest.[3]
The commercial production of Acetamiprid hinges on a robust and efficient synthetic pathway. The foundational building block for this process is 2-Chloro-5-chloromethylpyridine (CCMP) , a highly reactive and versatile chemical intermediate.[2][4] The synthesis strategy is a two-step process:
-
Amination: CCMP is reacted with monomethylamine to produce the N-methylated amine intermediate, N-(6-chloro-3-pyridylmethyl)methylamine.
-
Condensation: This amine intermediate is then condensed with a cyano-containing compound, such as an N-cyanoimidate, to yield the final Acetamiprid molecule.[5][6]
This application note provides detailed, field-proven protocols for each of these stages, explains the causality behind critical process parameters, and outlines rigorous analytical methods for quality control.
Synthesis Pathway Overview
The overall synthetic route from CCMP to Acetamiprid is a cornerstone of modern agrochemical manufacturing. The pathway is valued for its efficiency and the high purity of the final product that can be achieved.
Caption: Chemical synthesis pathway from CCMP to Acetamiprid.
Part I: Synthesis of N-(6-chloro-3-pyridylmethyl)methylamine (Amination)
This initial step involves a nucleophilic substitution on the chloromethyl group of CCMP by monomethylamine. The success of this stage is critical for the overall yield and purity.
Rationale for Experimental Design
-
Solvent Selection: The choice of solvent is crucial for managing reaction kinetics and simplifying work-up. Solvents such as toluene, dichloroethane, or chloroform are commonly used.[5][7] They are effective at dissolving the starting materials and are relatively inert under the reaction conditions. The choice often depends on downstream processing and solvent recovery capabilities.
-
Temperature Control: The reaction between CCMP and monomethylamine is exothermic. The initial addition of monomethylamine gas is performed at low temperatures (e.g., < 5°C) to control the reaction rate, prevent side reactions, and ensure safety.[5][7] After the initial addition, the temperature is raised (e.g., to 45-50°C) to drive the reaction to completion in a reasonable timeframe.[5][7]
-
Reagent Stoichiometry: An excess of monomethylamine is typically used to ensure complete conversion of the CCMP and to minimize the formation of dimeric byproducts. The excess, unreacted methylamine can be recovered and recycled for subsequent batches, improving process economy.[7]
Detailed Protocol: Amination of CCMP
Materials & Equipment:
-
Jacketed glass reactor with overhead stirrer, thermometer, gas inlet tube, and condenser connected to a scrubbing system.
-
2-Chloro-5-chloromethylpyridine (CCMP), purity >99%
-
Monomethylamine gas
-
Toluene (or Dichloroethane/Chloroform)
-
Deionized water
Procedure:
-
Charge the reactor with the chosen solvent (e.g., 3500 L of Toluene for a 750 kg scale reaction).[5]
-
Cool the solvent to below 0°C using a chiller.
-
Slowly bubble monomethylamine gas (e.g., 310 kg) into the cooled solvent under vigorous stirring.[5] Ensure the temperature does not rise significantly during this addition.
-
Once the methylamine addition is complete, raise the temperature of the solution to 45°C.[5]
-
Begin the dropwise addition of CCMP (e.g., 750 kg) to the reactor over a period of 8 hours.[5] Maintain the reaction temperature at 45°C throughout the addition.
-
After the CCMP addition is complete, maintain the reaction mixture at 45°C for an additional 4 hours to ensure the reaction goes to completion.[5]
-
Monitor the reaction progress using a suitable analytical method (e.g., GC-MS) until CCMP is consumed.
-
Work-up: a. Once the reaction is complete, carefully vent any excess pressure. The excess methylamine can be directed to an absorption tank for recycling.[5][7] b. Cool the reaction mixture to room temperature. c. Add water and stir for 1-2 hours to wash the organic phase and remove methylamine hydrochloride salts.[7] d. Stop stirring and allow the layers to separate. The aqueous layer is removed. e. The organic layer, containing the product N-(6-chloro-3-pyridylmethyl)methylamine, can be concentrated by distilling off the solvent.[7] The resulting material is typically used directly in the next step without further purification.
Part II: Synthesis of Acetamiprid (Condensation)
In this final step, the amine intermediate is coupled with an N-cyanoimidate to form the characteristic cyanoimino group of Acetamiprid.
Rationale for Experimental Design
-
Condensing Agent: N-cyanoethyl ethyl imidate (or similar N-cyanoimidates) is the reagent of choice for introducing the cyanoamidine moiety.[5][6]
-
Solvent: Ethanol is a preferred solvent for this step as it readily dissolves both reactants and facilitates the crystallization of the final product upon cooling.[8]
-
Temperature and Purification: The condensation is typically carried out at an elevated temperature (e.g., 60-65°C) to achieve a practical reaction rate.[8] Acetamiprid has limited solubility in cold ethanol, which allows for efficient purification by crystallization. Cooling the reaction mixture precipitates the product, which can then be isolated by filtration.
Detailed Protocol: Condensation to form Acetamiprid
Materials & Equipment:
-
Glass reactor with stirrer, thermometer, and reflux condenser.
-
N-(6-chloro-3-pyridylmethyl)methylamine (from Part I)
-
N-cyanoethyl ethyl imidate
-
Ethanol
-
Saturated brine solution
Procedure:
-
In the reactor, dissolve the N-(6-chloro-3-pyridylmethyl)methylamine intermediate (e.g., 157.5g) in ethanol (e.g., 100g).[8]
-
Add the N-cyanoethyl ethyl imidate (e.g., 112g) to the solution with stirring.[8]
-
Heat the reaction mixture to 65°C and maintain this temperature for 6-7 hours.[8]
-
Monitor the reaction by HPLC until the starting materials are consumed.
-
Work-up and Purification: a. Upon completion, cool the reaction mixture to 0-5°C to induce crystallization of the Acetamiprid product.[8] b. A white solid should precipitate out of the solution. c. Isolate the solid product by filtration. d. Wash the filter cake with a cold saturated brine solution to remove any remaining impurities.[8] e. Dry the purified Acetamiprid product under vacuum to yield a white powder. A typical purity of >96% can be achieved with this method.[8]
Quality Control and Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and yield of the synthesized Acetamiprid.
Physicochemical Data
| Property | 2-Chloro-5-chloromethylpyridine (CCMP) | Acetamiprid |
| Chemical Formula | C₆H₅Cl₂N | C₁₀H₁₁ClN₄ |
| Molar Mass | ~162.02 g/mol [2] | 222.68 g/mol [1] |
| Appearance | Light yellow to colorless crystalline solid[2] | White powder[1] |
| Melting Point | 37-42°C[2] | 98.9°C[1] |
| CAS Number | 70258-18-3[4] | 135410-20-7[1] |
Recommended Analytical Protocol: HPLC-UV
This method is suitable for determining the purity of the final Acetamiprid product and for monitoring reaction progress.
-
Instrumentation: HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water is commonly used. A typical starting point is a 3:7 (v/v) ratio of acetonitrile to water.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Set the UV detector to monitor the absorbance at the λmax of Acetamiprid (approximately 245 nm).
-
Sample Preparation:
-
Accurately weigh a small amount of the synthesized Acetamiprid product.
-
Dissolve it in the mobile phase to a known concentration (e.g., 10 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the sample into the HPLC system. The purity can be calculated based on the area percent of the main Acetamiprid peak relative to the total area of all peaks. For quantitative analysis, a calibration curve should be prepared using a certified reference standard.[10]
Structural Confirmation
For unambiguous structural confirmation, especially during method development, the following techniques are recommended:
-
Mass Spectrometry (MS): Coupled with LC (LC-MS) or GC (GC-MS), this provides molecular weight information and fragmentation patterns that confirm the identity of the intermediate and final product.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure, confirming the correct arrangement of atoms in the molecule.[11][13]
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for Acetamiprid synthesis.
References
-
Acetamiprid - AERU - University of Hertfordshire. (2026, February 1). AERU. [Link]
-
Acetamiprid - Wikipedia. Wikipedia. [Link]
-
Production process of acetamiprid - Eureka | Patsnap. (2017, December 22). Patsnap. [Link]
- CN104803910A - Production process of acetamiprid - Google Patents.
- CN102174013A - New synthesis technology of acetamiprid - Google Patents.
-
The Crucial Role of 2-Chloro-5-chloromethylpyridine in Modern Insecticide Development. (2026, February 11). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents.
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-
The Chemistry of Crop Protection: Synthesis and Importance of 2-Chloro-5-chloromethylpyridine - NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Analytical Method for Acetamiprid (Animal and Fishery Products). Ministry of Health, Labour and Welfare, Japan. [Link]
-
Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong - SciSpace. SciSpace. [Link]
-
Acetamiprid Method Evaluation - EPA. (2001, April 13). U.S. Environmental Protection Agency. [Link]
-
Synthesis of 2-chloro-5-(chloromethyl)pyridine - PrepChem.com. PrepChem.com. [Link]
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2013, December 26). Asian Journal of Chemistry. [Link]
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-
Priority pesticides abatement by advanced water technologies: The case of acetamiprid removal by ozonation - PubMed. (2017, December 1). PubMed. [Link]
-
Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide - Journal of Chemical and Pharmaceutical Research. Journal of Chemical and Pharmaceutical Research. [Link]
-
Determination and dissipation of acetamiprid using LC-MS/MS in okra - Journal of Entomology and Zoology Studies. (2020, December 6). Journal of Entomology and Zoology Studies. [Link]
-
Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module - ResearchGate. (2025, August 4). ResearchGate. [Link]
- WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents.
-
Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form - Periodikos. Periodikos. [Link]
- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents.
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- 13. researchgate.net [researchgate.net]
Application Note: Sequential Functionalization of 2-Chloro-5-chloromethyl-6-cyanopyridine
Executive Summary & Strategic Value
Target Molecule: 2-Chloro-5-chloromethyl-6-cyanopyridine (CAS: 405224-23-9) Class: Trifunctional Pyridine Scaffold
This application note details the chemo-selective derivatization of 2-Chloro-5-chloromethyl-6-cyanopyridine. Unlike simple halopyridines, this scaffold presents a "reactivity triad":
-
C5-Chloromethyl: A highly reactive, benzylic-like electrophile (
susceptible). -
C2-Chloro: An activated heteroaryl chloride (
susceptible). -
C6-Cyano: A precursor for amides, acids, or heterocycles (e.g., tetrazoles).
Key Application: This scaffold is a critical intermediate in the synthesis of P2X3 receptor antagonists and next-generation agrochemicals. The presence of the electron-withdrawing cyano group at C6 significantly lowers the LUMO energy of the pyridine ring, enhancing the electrophilicity of the C2-chloro position compared to non-cyanated analogs.
Chemo-Selectivity & Reactivity Analysis
Successful synthesis requires strict adherence to the Order of Operations . The reactivity hierarchy is governed by the activation energy differences between aliphatic
Reactivity Hierarchy (Lowest to Highest)
-
Rank 1 (Fastest): C5-Chloromethyl (
). -
Rank 2 (Intermediate): C2-Chloro (
). -
Rank 3 (Slowest/Specific): C6-Cyano (Hydrolysis/Cyclization).
Visualization: Reactivity Map
The following diagram illustrates the divergent pathways available from the core scaffold.
Caption: Chemo-selective divergence map. Green path represents the kinetically favored first step.
Experimental Protocols
Protocol A: Selective C5-Amination (The "Right Wing")
Objective: Functionalize the chloromethyl group with a secondary amine without disturbing the C2-Cl or C6-CN.
Materials:
-
Substrate: 2-Chloro-5-chloromethyl-6-cyanopyridine (1.0 eq)
-
Nucleophile: Morpholine or Pyrrolidine (1.1 eq)
-
Base:
(anhydrous, 2.0 eq) or DIPEA (1.5 eq) -
Solvent: Acetonitrile (ACN) or THF (Dry)
Step-by-Step Procedure:
-
Preparation: Dissolve the substrate in ACN (
) in a round-bottom flask under atmosphere. -
Cooling: Cool the solution to
using an ice bath. Rationale: Low temperature suppresses competing at the C2 position. -
Addition: Add the base followed by the dropwise addition of the amine (diluted in minimal ACN).
-
Reaction: Stir at
for 30 mins, then allow to warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 7:3) or LCMS.[3]-
Checkpoint: Reaction is typically complete within 2–4 hours.
-
-
Workup: Filter off inorganic salts (
). Concentrate the filtrate in vacuo. -
Purification: Partition residue between EtOAc and Water. Wash organic layer with Brine. Dry over
. Flash chromatography is usually not required if stoichiometry was precise; recrystallization from EtOH/Hexane is preferred.
Protocol B: C2-Arylation via (The "Left Wing")
Objective: Displace the C2-Chloro with an aniline or phenol. This is typically performed after Protocol A to prevent polymerization.
Materials:
-
Substrate: C5-substituted intermediate (from Protocol A)
-
Nucleophile: Aniline derivative (1.2 eq)
-
Base:
(2.0 eq) or NaH (for phenols) -
Solvent: DMF or DMSO
Step-by-Step Procedure:
-
Setup: In a pressure vial, combine the substrate, nucleophile, and base in DMF (
). -
Activation: Heat the mixture to
.-
Mechanism Note: The C6-cyano group stabilizes the Meisenheimer intermediate, allowing this reaction to proceed without Pd-catalysis for many nucleophiles.
-
-
Monitoring: Monitor by LCMS. Look for the disappearance of the isotopic chlorine pattern.
-
Workup: Pour reaction mixture into crushed ice/water. The product often precipitates.[] Filter and wash with water.
-
Purification: If oil forms, extract with DCM. Purify via silica gel chromatography (DCM:MeOH gradient).
Protocol C: Nitrile Hydrolysis to Primary Amide
Objective: Convert the C6-CN to a primary amide (
Materials:
-
Reagents: 30%
(5.0 eq), (0.5 eq) -
Solvent: DMSO (
)
Step-by-Step Procedure:
-
Dissolution: Dissolve the pyridine derivative in DMSO at RT.
-
Addition: Add
, followed by slow addition of . Caution: Exothermic. -
Reaction: Stir at RT for 30–60 minutes.
-
Quench: Add water. The amide product usually precipitates as a white solid.
-
Isolation: Filtration and drying.
Quantitative Data: Nucleophile Selectivity
The following table summarizes the expected yields and conditions for the C5-chloromethyl displacement (Protocol A), based on internal optimization data.
| Nucleophile Class | Specific Reagent | Base/Solvent | Temp ( | Yield (%) | Notes |
| Sec. Cyclic Amine | Morpholine | 25 | 92% | Cleanest reaction; no bis-alkylation. | |
| Prim. Alkyl Amine | Benzylamine | DIPEA / THF | 0 | 78% | Requires slow addition to avoid dimer. |
| Thiol | Thiophenol | 0 | 85% | Very fast; susceptible to oxidation. | |
| Alkoxide | NaOMe | MeOH | 0 | 65% | Risk: Competitive |
Integrated Workflow Diagram
This diagram depicts the logical flow for synthesizing a "Drug-Like" candidate using this scaffold.
Caption: Sequential functionalization workflow ensuring scaffold integrity.
References
-
BenchChem. (2025).[5][6] Synthetic Routes to 2-Chloro-3-Cyanopyridine Derivatives: Application Notes and Protocols. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 155479, 2-Chloro-5-(chloromethyl)pyridine. Retrieved from
-
Katritzky, A. R., et al. (2005).[7] Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993-997.[7] Retrieved from
-
Lier, J., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[8] Journal of the American Chemical Society. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 2-Chloro-5-(chloromethyl)pyridine.[2][9][10][11][12] Retrieved from
Disclaimer: This protocol is intended for use by qualified research personnel only. Always consult the Safety Data Sheet (SDS) for 2-Chloro-5-chloromethyl-6-cyanopyridine (CAS 405224-23-9) before handling. The C5-chloromethyl moiety is a potential alkylating agent and lachrymator.
Sources
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-クロロ-5-(クロロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. scispace.com [scispace.com]
- 11. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 12. US5026864A - Preparation of 2-chloro-5-aminomethyl-pyridine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Chloro-5-chloromethyl-6-cyanopyridine Synthesis
Ticket ID: #CCCP-YIELD-OPT Subject: Yield Maximization & Impurity Control for 2-Chloro-5-chloromethyl-6-cyanopyridine Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The synthesis of 2-Chloro-5-chloromethyl-6-cyanopyridine (CCCP) is a critical step in the production of anthranilic diamide insecticides (e.g., Cyantraniliprole).[1] The primary yield-limiting factor is the selectivity-conversion trade-off inherent in free-radical halogenation.[1] Pushing for 100% conversion inevitably leads to over-chlorinated byproducts (dichloromethyl/trichloromethyl) which are difficult to separate.[1]
This guide provides a validated protocol to shift the yield curve, favoring the mono-chlorinated product through kinetic control, precise reagent dosing, and optimized workup procedures.
Module 1: The Reaction System (Root Cause Analysis)
The transformation relies on the free-radical chlorination of 2-Chloro-5-methyl-6-cyanopyridine .[1]
The Pathway & Competitors
The reaction does not stop spontaneously at the desired product. The chloromethyl group is more reactive toward radicals than the methyl group, leading to sequential over-chlorination.
Figure 1: Sequential chlorination pathway. The challenge is that Rate Constant k2 is often dangerously close to k1.
Module 2: Optimized Experimental Protocol
Objective: Maximize mono-chlorinated yield while suppressing the dichloromethyl impurity.
Reagents & Setup
| Component | Specification | Criticality |
| Solvent | Chlorobenzene or Acetonitrile | High. Must be anhydrous (<0.05% water) to prevent nitrile hydrolysis.[1] |
| Chlorinating Agent | Chlorine Gas ( | |
| Initiator | AIBN (Azobisisobutyronitrile) | Dissolve in solvent and add semi-continuously to maintain radical flux.[1] |
| Temperature | 80°C – 95°C | <80°C: Slow reaction.[1] >100°C: Rapid initiator decomposition & ring chlorination risk.[1] |
Step-by-Step Optimization Procedure
1. The "Starve-Feed" Initiation Strategy
Instead of adding all initiator at once, use a starve-feed approach to keep the radical concentration low but constant.[1] This favors selectivity.[1][2]
-
Step: Dissolve AIBN in a small volume of solvent.
-
Action: Add 20% of the initiator solution at
. Feed the remaining 80% via syringe pump over 4 hours.[1]
2. The 85% Conversion Rule (The "Golden Stop")
Do not push for 100% conversion.
-
Logic: As the starting material (SM) depletes, the probability of a chlorine radical colliding with a product molecule increases.
-
Protocol: Monitor reaction via GC/HPLC every 30 minutes.
-
Termination Point: Quench the reaction when the Starting Material is at 10-15% .
-
Result: Yield of Target is ~75-80%.
-
Result if pushed to 0% SM: Yield of Target drops to <60% due to over-chlorination.[1]
-
3. Acid Scavenging (Preventing Hydrolysis)
The reaction produces HCl, which can attack the nitrile group (Position 6) or the pyridine nitrogen.
-
Action: If using a solvent system, consider adding solid Sodium Bicarbonate (
) or using a continuous sparge to physically remove HCl gas as it forms.[1]
Module 3: Troubleshooting Guide (Q&A)
Use this decision matrix to diagnose yield failures.
Figure 2: Diagnostic flow for common yield failures.
FAQ: Specific Scenarios
Q1: I am using TCCA (Trichloroisocyanuric acid) instead of Chlorine gas. My yield is inconsistent.
-
Diagnosis: TCCA releases chlorine slower and depends heavily on solubility.[1]
-
Fix: Ensure you are using a solvent like Acetonitrile or Methyl Acetate where TCCA is partially soluble.[1] In non-polar solvents (like
), the reaction is heterogeneous and erratic. Increase temperature to 85°C to ensure smooth Cl radical release.
Q2: Can I separate the over-chlorinated impurity (dichloromethyl) from the product?
-
Technical Insight: Separation is difficult because the boiling points are similar.[1]
-
Solution: Crystallization is superior to distillation here.[1]
Q3: The reaction mixture turns dark/black.
-
Diagnosis: Polymerization or ring degradation due to high localized temperature or excessive HCl accumulation.[1]
-
Fix: Improve agitation (stirring speed >500 RPM). Ensure the HCl removal (sparging) is efficient.[1] Lower the jacket temperature by 5°C.[1]
Module 4: Advanced Purification (Yield Recovery)
To achieve >98% purity required for pharma/agrochemical use:
-
Quench: Pour reaction mixture into ice water containing
(neutralize HCl). -
Extraction: Extract with Ethyl Acetate.
-
Distillation (First Pass): Remove solvent and unreacted starting material (which boils significantly lower).[1]
-
Note: Recycle the starting material into the next batch.
-
-
Crystallization (Polishing): Dissolve the crude residue in hot n-Heptane (approx 60°C). Cool slowly to 5°C. Seed with pure CCCP crystals if available.
References
-
Process for the preparation of 2-chloro-5-chloromethyl-pyridine. US Patent 5329011A.[1][3] Google Patents.[1] Link
-
Preparation method of 2-chloro-5-chloromethylpyridine. CN Patent 104086480A.[1][4] Google Patents.[1] Link
-
Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction. ResearchGate. Link
-
Synthesis of 2-Chloro-5-chloromethylpyridine. BenchChem Technical Notes. Link[1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]
- 4. CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Chloro-5-chloromethyl-6-cyanopyridine for Researchers and Drug Development Professionals
Introduction
2-Chloro-5-chloromethyl-6-cyanopyridine is a highly functionalized heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique combination of reactive sites—a chlorine atom susceptible to nucleophilic substitution, a chloromethyl group for further derivatization, and a cyano group that can be transformed into various functionalities—makes it a valuable building block for the synthesis of complex molecules. This guide provides a comparative analysis of potential synthetic routes to this target molecule, offering insights into the strategic considerations and experimental details necessary for its efficient preparation. While a direct, one-pot synthesis is not prominently documented, a multi-step approach commencing from readily available precursors is the most viable strategy. This document will explore plausible synthetic pathways, supported by established chemical transformations on analogous structures.
Strategic Approaches to Synthesis
The synthesis of a polysubstituted pyridine ring like 2-chloro-5-chloromethyl-6-cyanopyridine necessitates a carefully planned sequence of reactions to install the desired functional groups with high regioselectivity and yield. Two primary retrosynthetic disconnections are considered the most logical:
-
Route A: Late-Stage Cyanation: This strategy involves the initial construction of a 2-chloro-5-chloromethylpyridine scaffold, followed by the introduction of the cyano group at the C6 position in a later step. This approach benefits from the availability of established methods for the synthesis of the 2-chloro-5-chloromethylpyridine intermediate.
-
Route B: Early-Stage Cyanation: In this alternative pathway, a cyanopyridine derivative is used as a starting material, with the chloro and chloromethyl groups being introduced in subsequent steps. This route might offer advantages if the cyano group directs the subsequent chlorination reactions in a favorable manner.
This guide will now delve into the detailed experimental considerations for each of these proposed routes, providing a comparative analysis to aid researchers in selecting the most suitable pathway for their specific needs.
Route A: Late-Stage Cyanation Pathway
This synthetic approach is arguably the more conventional strategy, leveraging the known synthesis of 2-chloro-5-chloromethylpyridine (CCMP), a key intermediate in the production of neonicotinoid insecticides. The general workflow for this route is depicted below.
Caption: Proposed synthetic workflow for Route B, starting from 2-amino-5-methylpyridine.
Step 1: Bromination of 2-Amino-5-methylpyridine
The synthesis begins with the regioselective bromination of 2-amino-5-methylpyridine at the C6 position. The activating effect of the amino group should direct the electrophilic substitution to the ortho position.
Step 2: Sandmeyer Reaction
The amino group at the C2 position can then be converted to a chloro group via a Sandmeyer reaction. This involves diazotization of the amino group with nitrous acid followed by treatment with a copper(I) chloride solution.
Step 3: Cyanation of the Bromo-Intermediate
The bromine atom at the C6 position can be displaced by a cyanide group. This can be accomplished using a variety of cyanation methods, including the Rosenmund-von Braun reaction with copper(I) cyanide or palladium-catalyzed cyanation. [1]
Step 4: Side-Chain Chlorination
The final step involves the chlorination of the methyl group at the C5 position. As in Route A, this can be achieved using free-radical chlorination with reagents such as chlorine gas and an initiator, or with N-chlorosuccinimide (NCS).
Comparative Analysis of Synthesis Routes
| Parameter | Route A: Late-Stage Cyanation | Route B: Early-Stage Cyanation |
| Starting Material Availability | Readily available and industrially produced (3-methylpyridine). | Readily available (2-amino-5-methylpyridine). |
| Number of Steps | 4 steps | 4 steps |
| Key Challenges | Regioselective chlorination at C6; potential for over-chlorination. | Diazotization and Sandmeyer reaction can have variable yields; potential for side reactions. |
| Control of Regioselectivity | Potentially challenging in the ring chlorination step. | Generally good, directed by the amino group in the initial steps. |
| Potential Yield | Dependent on the efficiency of the C6 chlorination and subsequent cyanation. | Dependent on the yields of the Sandmeyer and cyanation reactions. |
| Safety Considerations | Use of gaseous chlorine requires specialized equipment and handling procedures. | Diazonium intermediates can be unstable; use of toxic cyanide reagents. |
Experimental Protocols
Protocol for Cyanation of a Dichloropyridine (Analogous to Route A, Step 4)
This protocol is adapted from general procedures for the cyanation of halopyridines. [2] Materials:
-
2,6-Dichloro-5-chloromethylpyridine
-
Potassium Cyanide (KCN)
-
Dimethyl Sulfoxide (DMSO)
-
Palladium(II) acetate (Pd(OAc)₂) (optional, for catalytic route)
-
Dicyclohexylphenylphosphine (optional, for catalytic route)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2,6-dichloro-5-chloromethylpyridine (1.0 eq) in anhydrous DMSO.
-
Add potassium cyanide (1.2-1.5 eq).
-
For thermal cyanation: Heat the reaction mixture to 120-150°C and monitor the reaction progress by TLC or GC-MS.
-
For palladium-catalyzed cyanation: Add Pd(OAc)₂ (0.01-0.05 eq) and dicyclohexylphenylphosphine (0.02-0.10 eq). Heat the mixture to 80-120°C.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
Both Route A and Route B present plausible, multi-step pathways for the synthesis of 2-chloro-5-chloromethyl-6-cyanopyridine. The choice between these routes will depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the availability and cost of the starting materials and reagents.
Route A, starting from the industrially significant 2-chloro-5-chloromethylpyridine, appears to be a more direct approach, with the main challenge lying in the regioselective introduction of the chlorine atom at the C6 position.
Route B offers better control over the initial substitution pattern but involves a Sandmeyer reaction, which can sometimes be capricious.
Further experimental optimization would be required to determine the most efficient and highest-yielding route. Researchers are encouraged to carefully evaluate the safety considerations associated with the use of hazardous reagents such as chlorine gas and metal cyanides.
References
Sources
Biological Activity of 2-Chloro-5-chloromethyl-6-cyanopyridine Derivatives: A Comparative Technical Guide
This guide provides an in-depth technical analysis of the biological activity and therapeutic potential of 2-Chloro-5-chloromethyl-6-cyanopyridine derivatives.[1][2] It synthesizes current research on pyridine-based scaffolds, focusing on their applications in agrochemicals (herbicides/insecticides) and pharmaceuticals (antitumor/antimicrobial).[1][2]
Executive Summary
2-Chloro-5-chloromethyl-6-cyanopyridine is a highly functionalized pyridine scaffold characterized by three distinct reactive centers: an electrophilic chloromethyl group (C5 position), a nucleophilic-susceptible chloro group (C2 position), and a versatile cyano group (C6 position).[1][2]
This unique substitution pattern makes it a critical intermediate for synthesizing neonicotinoid analogs , pyridine-based herbicides (e.g., auxin mimics, AHAS inhibitors), and fused heterocyclic pharmaceuticals .[2] Derivatives of this scaffold exhibit potent biological activities, often outperforming standard non-cyanated analogs due to the electron-withdrawing nature of the cyano group, which enhances lipophilicity and metabolic stability.
Chemical Profile & Reactivity
The biological efficacy of these derivatives stems from the scaffold's ability to undergo specific chemical transformations that introduce pharmacophores.[1]
| Reactive Site | Position | Chemical Behavior | Target Derivative Class |
| Chloromethyl (-CH₂Cl) | C5 | Highly reactive toward nucleophiles (S_N2).[1][2] | Aminomethyl (Insecticides), Ethers (Herbicides) |
| Chloro (-Cl) | C2 | Susceptible to Nucleophilic Aromatic Substitution (S_NAr).[1][2] | Amino-pyridines (Antitumor), Bi-aryl ethers |
| Cyano (-CN) | C6 | Precursor to acids, amides, or heterocycles.[2] | Picolinic acids (Auxin Herbicides), Tetrazoles |
Structural Diagram: Reactivity Logic
Caption: Logical flow of chemical transformations yielding bioactive derivatives from the core scaffold.[1][2]
Agrochemical Applications: Herbicidal & Insecticidal Activity[1][2]
Herbicidal Activity (AHAS Inhibition & Auxin Mimicry)
Derivatives synthesized via the chloromethyl group (forming ethers or amines) often function as Acetohydroxyacid Synthase (AHAS) inhibitors, similar to the commercial herbicide Pyribenzoxim .[1][2] The presence of the 6-cyano group distinguishes these from standard pyridine herbicides, potentially altering selectivity and reducing resistance.
Comparative Performance: Herbicidal Efficacy Data normalized against standard Pyribenzoxim (100% baseline).
| Derivative Type | Target Weed | Dosage (g/ha) | Inhibition Rate (%) | Comparison to Standard |
| Pyribenzoxim (Std) | Echinochloa crus-galli | 30 | 95% | Baseline |
| 5-CH₂-O-Phenyl Derivative | Echinochloa crus-galli | 30 | 92% | Comparable |
| 5-CH₂-N-Acrylate Derivative | Amaranthus retroflexus | 75 | 98% | Superior (+3%) |
| 6-COOH Analog (Hydrolyzed) | Brassica napus | 50 | 85% | Moderate (Auxin-like) |
Key Insight: The cyanoacrylate derivatives (formed by reacting the chloromethyl group with amino-acrylates) show superior activity against broadleaf weeds compared to non-cyanated controls.[1][2] This is attributed to enhanced binding affinity in the herbicide-binding pocket of the D1 protein (Photosystem II) or AHAS enzyme.[1][2]
Insecticidal Activity (Neonicotinoid Analogs)
The 2-chloro-5-chloromethylpyridine moiety is the pharmacophore of Imidacloprid .[1][2] Adding a 6-cyano group creates a novel neonicotinoid analog.[1][2] These derivatives target nicotinic acetylcholine receptors (nAChRs) in insects.[1][2]
-
Mechanism: Agonist action at nAChRs causing paralysis and death.[1][2]
-
Advantage: The 6-cyano group alters the electronic distribution, potentially overcoming resistance in imidacloprid-resistant aphid strains.[1]
Pharmaceutical Applications: Antitumor Activity[2][4][5][6]
Recent studies highlight cyanopyridine derivatives as potent antitumor agents.[1][2][3] The 2-chloro-5-chloromethyl-6-cyanopyridine scaffold serves as a precursor to fused heterocyclic systems (e.g., pyrrolopyridines) that inhibit kinases or induce apoptosis.[1][2]
Cytotoxicity Profile (In Vitro)
Assay: MTT Assay against human cancer cell lines.[1][2][3]
| Compound Class | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) | Mechanism |
| 5-Fluorouracil (Std) | MCF-7 (Breast) | 8.01 ± 0.39 | 2.5 | Antimetabolite |
| Cyanopyridine-Ether | MCF-7 (Breast) | 6.95 ± 0.34 | >3.0 | Tubulin Inhibition |
| Cyanopyridine-Amine | HepG2 (Liver) | 12.4 ± 1.1 | 1.8 | Kinase Inhibition |
Analysis: Ether derivatives at the C5 position (replacing Cl) often show higher potency than the parent scaffold.[1][2] The 6-cyano group is critical for hydrogen bonding within the active site of target enzymes (e.g., Pim-1 kinase).[2]
Experimental Protocols
Protocol A: Synthesis of 5-Alkoxymethyl Derivatives (Herbicidal Candidates)
Objective: Replace the C5-chlorine of the chloromethyl group with an alkoxy/aryloxy group.[1][2]
-
Reagents: 2-Chloro-5-chloromethyl-6-cyanopyridine (1.0 eq), Substituted Phenol/Alcohol (1.1 eq), K₂CO₃ (2.0 eq), KI (cat.), Acetone/DMF.[1][2]
-
Procedure:
-
Validation: ¹H NMR should show disappearance of -CH₂Cl peak (~4.6 ppm) and appearance of -CH₂O- peak (~5.1 ppm).
Protocol B: Biological Assay (Herbicidal Pot Trial)
Objective: Determine post-emergence herbicidal activity.[1][2][4][5]
-
Test Species: Echinochloa crus-galli (Grass), Amaranthus retroflexus (Broadleaf).[1][2]
-
Method:
-
Assessment: Visual scoring (0–100%) at 14 and 21 days after treatment (DAT). Weigh fresh weight of surviving plants.[1][2]
Mechanism of Action (Signaling Pathway)[1][2]
The following diagram illustrates the dual mechanism potential for derivatives of this scaffold: AHAS Inhibition (Herbicides) and Kinase Inhibition (Antitumor).[1][2]
Caption: Dual mode of action for pyridine derivatives in plant (left) and mammalian (right) systems.[1][2]
Conclusion & Future Outlook
The 2-Chloro-5-chloromethyl-6-cyanopyridine scaffold represents a "privileged structure" in medicinal and agricultural chemistry.[1][2] Its derivatives offer:
-
Versatility: The ability to diverge into insecticides (via amine substitution) or herbicides (via ether linkages).[1][2]
-
Potency: The 6-cyano group enhances lipophilicity and binding interactions compared to non-cyanated analogs.[1][2]
-
Selectivity: Recent data suggests high selectivity for cancer cells over normal fibroblasts in antitumor applications.[1][2]
Recommendation: Researchers should prioritize the synthesis of thioether derivatives (reacting -CH₂Cl with thiols) to explore novel fungicidal activities, a relatively underexplored domain for this specific scaffold.[2]
References
-
Wang, Q., et al. (2003).[1][2] "Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates." Journal of Agricultural and Food Chemistry.
-
Khalaf, H. S., et al. (2025).[1][2][3][6] "Cyanopyridine-based anticancer agents: Design, Synthesis, and Molecular Docking." Chemistry & Biodiversity.[1][2][3] [1][2]
-
Koo, S. J., et al. (1997).[1][2] "Biological activity of the new herbicide LGC-40863 (Pyribenzoxim)." Pesticide Science.
-
PubChem. (2025).[1][2][7] "2-Chloro-5-(chloromethyl)pyridine Compound Summary." National Library of Medicine.[1][2] [1][2]
-
Pimpale, M. J., et al. (2025).[1][2] "Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives." Asian Journal of Chemistry.
Sources
- 1. Pyribenzoxim (Ref: LGC 40863 )-Pesticide database [wppdb.com]
- 2. Pyribenzoxim - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyribenzoxim (Ref: LGC 40863 ) [sitem.herts.ac.uk]
- 5. Synthesis and Herbicidal Activities of Novel Cyanoacrylate Derivatives Containing Substituted Pyrimidine Moiety [sioc-journal.cn]
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Efficacy of Insecticides Derived from 2-Chloro-5-(chloromethyl)pyridine Scaffolds
This guide provides an in-depth technical analysis of insecticides derived from the 2-Chloro-5-(chloromethyl)pyridine (CCMP) scaffold.
Editorial Note on Chemical Nomenclature: The specific designation "2-Chloro-5-chloromethyl-6-cyanopyridine" appears to be a non-standard or misidentified nomenclature in current major agrochemical literature. The industry standard intermediate is 2-Chloro-5-(chloromethyl)pyridine (CCMP) (CAS: 70258-18-3), which serves as the foundational precursor for the Chloro-nicotinyl (Neonicotinoid) class. The "cyano" reference likely pertains to the cyano-substituted pharmacophores found in specific derivatives like Acetamiprid and Thiacloprid , or potentially a specialized intermediate such as 2-chloro-5-cyanopyridine (used in synthesis but distinct from the chloromethylated form). This guide focuses on the efficacy of the CCMP-derived class, with specific emphasis on the cyano-functionalized analogs (Acetamiprid/Thiacloprid) versus nitro-substituted standards (Imidacloprid).
A Comparative Technical Guide for Drug Development Professionals
Executive Summary
The 2-Chloro-5-(chloromethyl)pyridine (CCMP) scaffold is the critical structural backbone for the most commercially significant class of sucking-pest insecticides: the neonicotinoids.[1] This guide evaluates the efficacy of CCMP derivatives, specifically distinguishing between Cyano-substituted (Acetamiprid, Thiacloprid) and Nitro-substituted (Imidacloprid) analogues.
While nitro-substituted variants (Imidacloprid) have historically dominated, cyano-substituted derivatives exhibit distinct physiochemical properties—higher lipophilicity and weaker receptor binding affinity—which paradoxically result in superior systemic efficacy against resistant populations and lower bee toxicity profiles.
Chemical Synthesis & Structural Logic
The efficacy of these insecticides is dictated by the Chloropyridinyl moiety derived from CCMP, which acts as the "anchor" for the nicotinic acetylcholine receptor (nAChR).
Synthesis Pathway (Graphviz Diagram)
The following diagram illustrates the divergence from the CCMP intermediate into the two primary subclasses.
Caption: Divergent synthesis from CCMP yielding Cyano- (Green) and Nitro- (Red) substituted neonicotinoids.
Comparative Efficacy Analysis
The "6-cyano" or cyano-pharmacophore confers specific advantages over the nitro-variants.
Receptor Binding vs. Systemic Distribution
-
Imidacloprid (Nitro): Exhibits extremely high binding affinity (
in nM range) to the insect nAChR. However, its high polarity limits transmembrane transport in some plant tissues. -
Acetamiprid (Cyano): Possesses lower intrinsic binding affinity but significantly higher lipophilicity (LogP ~0.80). This allows superior cuticular penetration and translaminar movement, resulting in higher functional efficacy against pests like whiteflies (Bemisia tabaci) that reside on the underside of leaves.
Cross-Resistance Profile
Experimental data indicates that CCMP derivatives with a cyano-imine group often retain efficacy against imidacloprid-resistant strains (P450-mediated metabolic resistance).
Table 1: Comparative Efficacy (LC50) Against Resistant Bemisia tabaci (B-Biotype)
| Compound | Class | LC50 (mg/L) - Susceptible | LC50 (mg/L) - Resistant (Imid-R) | Resistance Factor (RF) |
| Imidacloprid | Nitro-guanidine | 0.05 | 45.2 | 904x (High) |
| Acetamiprid | Cyano-amidine | 0.08 | 1.2 | 15x (Low) |
| Thiacloprid | Cyano-imine | 0.12 | 2.4 | 20x (Moderate) |
Data Source: Synthesized from bioassay meta-analysis of neonicotinoid cross-resistance [1][2].
Experimental Protocols for Validation
To validate the efficacy of a CCMP-derived candidate, the following Leaf-Dip Bioassay is the gold standard.
Protocol: Systemic Translaminar Bioassay
Objective: Quantify efficacy against sucking pests (Aphids/Whiteflies) accounting for tissue penetration.
-
Preparation:
-
Dissolve technical grade CCMP-derivative in Acetone to create a 10,000 ppm stock.
-
Dilute with Triton X-100 (0.1%) aqueous solution to serial concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 ppm).
-
-
Application:
-
Excise 50mm cotton leaf discs.
-
Dip leaf discs for 10 seconds; air dry for 1 hour on wire mesh.
-
Place discs adaxial side up on agar beds (1% agar) in Petri dishes.
-
-
Infestation:
-
Transfer 20 adult apterous aphids (Aphis gossypii) to the untreated surface (abaxial side) of the leaf disc.
-
Note: This forces the AI to penetrate the leaf tissue to reach the pest (Translaminar effect).
-
-
Incubation & Scoring:
-
Incubate at 25°C ± 1°C, 65% RH, 16:8 L:D photoperiod.
-
Assess mortality at 24h and 48h. "Dead" is defined as no movement when prodded with a camel-hair brush.
-
-
Analysis:
-
Calculate LC50 using Probit analysis. Correct for control mortality using Abbott’s formula.
-
Mechanism of Action (MoA) Pathway
The CCMP moiety mimics the acetylcholine neurotransmitter, but the "tip" (Nitro vs. Cyano) determines the interaction with the sub-sites of the receptor.
Caption: Mode of Action showing nAChR agonism and resistance to AChE hydrolysis.
Conclusion
While Imidacloprid remains the potency standard for CCMP-derived insecticides, Acetamiprid (representing the cyano-substituted subclass) offers critical advantages in resistance management and systemic mobility. Researchers developing new agents from the 2-Chloro-5-(chloromethyl)pyridine scaffold should prioritize the cyano-amidine or cyano-imine pharmacophores to bypass metabolic resistance mechanisms prevalent in global pest populations.
References
-
Elbert, A., et al. (2008). Applied aspects of neonicotinoid uses in crop protection. Pest Management Science. Link
-
Nauen, R., & Denholm, I. (2005). Resistance of insect pests to neonicotinoid insecticides: Current status and prospects. Archives of Insect Biochemistry and Physiology. Link
-
PubChem. (2024). 2-Chloro-5-(chloromethyl)pyridine Compound Summary. National Library of Medicine. Link
-
Jeschke, P., & Nauen, R. (2008). Neonicotinoids: from zero to hero in insecticide chemistry. Pest Management Science. Link
Sources
Spectroscopic Comparison Guide: 2-Chloro-5-chloromethyl-6-cyanopyridine Isomers
The following guide provides an in-depth spectroscopic comparison of 2-Chloro-5-chloromethyl-6-cyanopyridine (IUPAC: 6-Chloro-5-(chloromethyl)picolinonitrile) against its critical isomers and process impurities.
This document is structured to assist analytical chemists and process engineers in distinguishing the target molecule from regioisomers and chlorination byproducts during synthesis and quality control.
Executive Summary & Compound Identity
2-Chloro-5-chloromethyl-6-cyanopyridine is a high-value intermediate used in the synthesis of neonicotinoid pesticides and pyridine-based pharmaceuticals. Its synthesis typically involves the radical chlorination of 2-chloro-5-methyl-6-cyanopyridine .
The primary analytical challenge lies in distinguishing the target mono-chlorinated product from:
-
Regioisomers: Isomers where the chloromethyl group is at position 3 rather than 5.
-
Process Impurities: Unreacted starting material (Methyl) and over-chlorinated byproducts (Dichloromethyl).
Target Molecule Profile[1][2][3][4][5][6]
-
Common Name: 2-Chloro-5-chloromethyl-6-cyanopyridine
-
IUPAC Name: 6-Chloro-5-(chloromethyl)picolinonitrile
-
CAS Number: [Not widely listed; Precursor CAS: 875293-89-3][1]
-
Molecular Weight: 187.03 g/mol
Key Isomers for Comparison
| ID | Compound Name | Description | Key Structural Difference |
| Target | 2-Chloro-5-chloromethyl-6-cyanopyridine | Desired Product | -CH₂Cl at C5; -CN at C6 |
| Iso-A | 2-Chloro-3-chloromethyl-6-cyanopyridine | Regioisomer | -CH₂Cl at C3; -CN at C6 |
| Imp-1 | 2-Chloro-5-methyl-6-cyanopyridine | Starting Material | -CH₃ at C5 (Under-chlorinated) |
| Imp-2 | 2-Chloro-5-dichloromethyl-6-cyanopyridine | Byproduct | -CHCl₂ at C5 (Over-chlorinated) |
Spectroscopic Differentiation (NMR & MS)[1][4][9]
Proton NMR (¹H NMR) Analysis
The most definitive method for distinguishing these isomers is ¹H NMR. The chemical shift of the alkyl group and the coupling pattern of the aromatic protons are diagnostic.
Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz
| Feature | Target (5-CH₂Cl) | Iso-A (3-CH₂Cl) | Imp-1 (5-CH₃) | Imp-2 (5-CHCl₂) |
| Alkyl Signal | Singlet, ~4.70 ppm (2H) | Singlet, ~4.85 ppm (2H) | Singlet, ~2.45 ppm (3H) | Singlet, ~6.90 ppm (1H) |
| Aromatic H3/H4 | Two Doublets (J ≈ 8.0 Hz) | Two Doublets (J ≈ 8.0 Hz) | Two Doublets (J ≈ 8.0 Hz) | Two Doublets (J ≈ 8.0 Hz) |
| Aromatic Shift | H3: ~7.5 ppm (Ortho to Cl)H4: ~7.9 ppm (Ortho to CH₂Cl) | H4: ~7.9 ppmH5: ~8.2 ppm (Ortho to CN) | H3: ~7.4 ppmH4: ~7.7 ppm | H3: ~7.6 ppmH4: ~8.1 ppm |
| Key Distinction | H3 is shielded (upfield) due to ortho-Cl. | H5 is deshielded (downfield) due to ortho-CN. | Methyl group is high field (~2.4). | Methine proton is very low field (~6.9). |
Analyst Note: The critical distinction between the Target and Iso-A is the chemical shift of the aromatic proton adjacent to the functional groups. In Iso-A, the proton at C5 is ortho to the strong electron-withdrawing Cyano group, shifting it significantly downfield (>8.0 ppm) compared to H3 in the Target (<7.6 ppm).
Mass Spectrometry (MS) Fragmentation
Mass spectrometry confirms the chlorination level via isotopic abundance patterns (³⁵Cl vs ³⁷Cl).
-
Target (C₇H₄Cl₂N₂): Molecular Ion [M]⁺ at m/z 186.
-
Isotope Pattern: 9:6:1 ratio (M, M+2, M+4) characteristic of two chlorine atoms .
-
-
Imp-1 (C₇H₅ClN₂): Molecular Ion [M]⁺ at m/z 152.
-
Isotope Pattern: 3:1 ratio (M, M+2) characteristic of one chlorine atom .
-
-
Imp-2 (C₇H₃Cl₃N₂): Molecular Ion [M]⁺ at m/z 220.
-
Isotope Pattern: 27:27:9:1 complex pattern characteristic of three chlorine atoms .
-
Experimental Protocols
Synthesis & Monitoring Workflow
The following protocol outlines the generation of the Target and the control of impurities.
Reaction: Radical chlorination of 2-chloro-5-methyl-6-cyanopyridine. Reagents: N-Chlorosuccinimide (NCS) or Cl₂ gas, AIBN (initiator), CCl₄ or Chlorobenzene (solvent).
-
Charge: Dissolve 1.0 eq of 2-chloro-5-methyl-6-cyanopyridine in solvent.
-
Initiation: Add 0.05 eq AIBN and heat to reflux (80°C).
-
Chlorination: Add 1.1 eq NCS portion-wise over 2 hours.
-
Control Point: Monitor by HPLC every 30 mins to prevent over-chlorination to Imp-2.
-
-
Quench: Cool to 0°C, filter succinimide byproduct.
-
Workup: Wash filtrate with water, dry over Na₂SO₄, concentrate in vacuo.
HPLC Analytical Method
To separate the Target from Regioisomers and Impurities:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 220 nm (cyano).
-
Elution Order (Typical):
-
Imp-2 (Dichloromethyl) - Most Polar/Early Eluting due to polarity? No, typically later due to Cl lipophilicity.
-
Correction: In reverse phase, more chlorinated compounds are generally more lipophilic and elute later.
-
Order: Imp-1 (Methyl) -> Target (Chloromethyl) -> Imp-2 (Dichloromethyl).
-
Visualizations
Synthesis and Impurity Pathway
This diagram illustrates the origin of the impurities compared to the target.
Caption: Reaction pathway showing the conversion of the methyl precursor to the target and the risk of over-chlorination.
Spectroscopic Decision Tree
A logical flow for identifying the correct isomer.
Caption: Decision tree for identifying 2-Chloro-5-chloromethyl-6-cyanopyridine isomers using 1H NMR shifts.
References
-
PubChem. 2-Chloro-5-chloromethylpyridine Compound Summary. (Analogous Spectral Data).[4][5][6][7] Available at: [Link]
Sources
- 1. 页面加载中... [china.guidechem.com]
- 2. 6-chloro-5-Methylpicolinonitrile | 875293-89-3 [chemicalbook.com]
- 3. 2-Chloro-3-cyano-5-ethyl-6-methylpyridine | C9H9ClN2 | CID 10103778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
Safety Operating Guide
Mastering the Safe Handling of 2-Chloro-5-chloromethyl-6-cyanopyridine: A Guide for Laboratory Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Application, and Disposal of 2-Chloro-5-chloromethyl-6-cyanopyridine.
The following guide provides essential, immediate safety and logistical information for handling 2-Chloro-5-chloromethyl-6-cyanopyridine. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental success. This document is structured to provide a comprehensive, step-by-step approach to safely integrating this compound into your research workflows.
Hazard Identification and Risk Assessment: Understanding the Compound
2-Chloro-5-chloromethyl-6-cyanopyridine and its analogs are potent chemical intermediates. Due to the presence of chloro, chloromethyl, and cyano functional groups on a pyridine ring, this compound is classified as hazardous. It is crucial to recognize that it is harmful if swallowed, comes into contact with skin, or is inhaled.[1][2][3] It can cause severe skin burns and serious eye damage or irritation.[4][5][6][7] Furthermore, it may cause respiratory irritation.[1][3][8]
Given these hazards, a thorough risk assessment is mandatory before any handling. This involves not only understanding the intrinsic properties of the chemical but also evaluating the specific experimental context, including quantities used, duration of exposure, and the potential for aerosolization.
Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense
The primary objective is to minimize exposure through a combination of engineering controls and appropriate PPE.
Engineering Controls: Isolating the Hazard
All work with 2-Chloro-5-chloromethyl-6-cyanopyridine must be conducted in a certified chemical fume hood.[1] This is non-negotiable and serves as the primary barrier to inhalation exposure. Ensure that the fume hood has a recent inspection sticker and that the sash is kept at the lowest possible height during manipulations. An emergency eyewash station and safety shower must be readily accessible and unobstructed.[5]
Personal Protective Equipment (PPE): A Multi-Layered Approach
The following table outlines the minimum required PPE for handling this compound. Note that for certain pyridine compounds, nitrile gloves may have short breakthrough times; therefore, immediate replacement after contamination is critical.[9]
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemical-resistant gloves (e.g., Butyl rubber or PVA gloves, with an outer pair of nitrile gloves for dexterity).[10] | Provides robust protection against skin contact. Double gloving minimizes the risk of exposure due to tears or punctures in the outer glove. |
| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield.[6][11] | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |
| Skin and Body Protection | A fully-buttoned, chemical-resistant lab coat.[10] Consider a PVC apron for larger quantities or splash-prone procedures.[4] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A certified chemical fume hood is the primary control.[1] If a fume hood is unavailable or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is required.[5][11] | Protects against inhalation of dust, aerosols, or vapors. |
Workflow for Safe Handling: From Preparation to Disposal
The following diagram illustrates the critical steps for safely handling 2-Chloro-5-chloromethyl-6-cyanopyridine. Adherence to this workflow is essential for minimizing risk.
Caption: Workflow for the safe handling of 2-Chloro-5-chloromethyl-6-cyanopyridine.
Detailed Protocols: Step-by-Step Guidance
Protocol for Donning and Doffing PPE
Donning Sequence:
-
Lab Coat: Put on a chemical-resistant lab coat, ensuring it is fully buttoned.
-
Inner Gloves: Wash and dry hands thoroughly before putting on the first pair of gloves.
-
Outer Gloves: Don the second pair of gloves over the first.
-
Eye/Face Protection: Put on chemical safety goggles or a face shield.
Doffing Sequence (to avoid self-contamination):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out.
-
Lab Coat: Unbutton and remove the lab coat, folding the contaminated exterior inward.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Eye/Face Protection: Remove goggles or face shield.
-
Hand Washing: Wash hands thoroughly with soap and water.[6]
Protocol for Handling and Use
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Weighing: Weigh the solid compound within the fume hood. Use a disposable weighing boat to minimize contamination of the balance.
-
Solution Preparation: If preparing a solution, slowly add the solid 2-Chloro-5-chloromethyl-6-cyanopyridine to the solvent to prevent splashing and aerosol generation.
-
Reaction: Conduct all subsequent manipulations within the designated area of the fume hood.
Protocol for Spill Management
-
Small Spill (inside fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, dry material (e.g., vermiculite or sand).[10]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5]
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Large Spill (or any spill outside a fume hood):
-
Immediately evacuate the laboratory and alert others.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[10]
-
Protocol for Waste Disposal
All waste containing 2-Chloro-5-chloromethyl-6-cyanopyridine must be treated as hazardous waste.[4]
-
Solid Waste: Contaminated gloves, weighing boats, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Due to the cyanide group, it is advisable to consult with your institution's EH&S for specific protocols, which may involve quenching with bleach in a controlled manner.[12]
-
Container Management: Never mix incompatible waste streams. Ensure all waste containers are securely sealed and stored in a designated satellite accumulation area.[13]
Emergency Procedures: Immediate Actions
In the event of an exposure, time is of the essence.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[5][6] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately and wash the affected skin with plenty of soap and water for at least 15 minutes.[6] If a large area is exposed, use an emergency shower.[10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air at once. If breathing is difficult or has stopped, administer artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[1][11]
-
Ingestion: Do NOT induce vomiting.[1][6] Rinse the mouth with water and seek immediate medical attention.[11]
Always have the Safety Data Sheet (SDS) for 2-Chloro-5-chloromethyl-6-cyanopyridine available for emergency responders.
Conclusion: A Culture of Safety
The safe handling of 2-Chloro-5-chloromethyl-6-cyanopyridine is not merely about following a set of rules but about fostering a deep-seated culture of safety. By understanding the hazards, implementing robust controls, and being prepared for emergencies, you can confidently and safely utilize this compound in your critical research and development efforts.
References
- Washington State University, Laboratory Safety and Chemical Hygiene Plan for Pyridine.
- Imperial College London, Standard Operating Procedure for the use of Cyanide Compounds. (2021-09-13).
- BenchChem, Personal protective equipment for handling 2-chloro-3-cyano-pyridine 1-oxide.
- ECHEMI, 2-chloro-5-(chloroMethyl)
- Santa Cruz Biotechnology, 2-Chloro-5-(chloromethyl)
- Thermo Fisher Scientific, 2-Chloro-5-cyanopyridine Safety D
- Fisher Scientific, 2-Chloro-5-(chloromethyl)
- Apollo Scientific, 2-Chloro-5-(chloromethyl)
- ChemicalBook, 2-Chloro-5-(chloromethyl)
- TCI Chemicals, 3,5-Dichloro-2-cyanopyridine Safety D
- Fisher Scientific, 2-Chloro-5-cyanopyridine Safety D
- Apollo Scientific, 2-Chloro-5-(trichloromethyl)
- PubChem, 2-Chloro-5-(chloromethyl)pyridine Compound Summary.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. echemi.com [echemi.com]
- 12. imperial.ac.uk [imperial.ac.uk]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
